

4'-Bromoflavone: A Comprehensive Technical Guide on its Physicochemical Properties and Biological Activities

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Compound of Interest

Compound Name: 4'-Bromoflavone

Cat. No.: B8770784

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Introduction

4'-Bromoflavone is a synthetic flavonoid derivative that has garnered significant attention in the scientific community for its potent biological activities, particularly as an inducer of phase II detoxification enzymes.^{[1][2]} Its chemical structure, featuring a bromine atom on the peripheral phenyl ring of the flavone backbone, confers unique physicochemical properties that influence its biological efficacy and potential therapeutic applications. This technical guide provides an in-depth overview of the core physical and chemical properties of **4'-Bromoflavone**, detailed experimental protocols for its synthesis and key biological assays, and a visualization of its mechanism of action within a critical cellular signaling pathway.

Core Physicochemical Properties

The fundamental physicochemical properties of **4'-Bromoflavone** are crucial for its handling, formulation, and interpretation of biological data. A summary of these properties is presented in the tables below.

General and Physical Properties

Property	Value	Reference(s)
CAS Number	20525-20-6	[1][3]
Molecular Formula	C ₁₅ H ₉ BrO ₂	[1][2][3]
Molecular Weight	301.13 g/mol	[1][2][3]
Appearance	Off-white to pale yellow crystalline powder	[1]
Melting Point	176-178 °C	[1]
Purity	≥98%	[1]

Solubility and Partition Coefficient

Property	Value	Reference(s)
Solubility	Soluble in organic solvents such as Dimethyl Sulfoxide (DMSO) and ethanol. Insoluble in water.	[4]
LogP (Calculated)	4.2	[3]

Spectroscopic Properties

While specific high-resolution spectra are not readily available in public databases, the expected spectroscopic characteristics of **4'-Bromoflavone** are summarized below based on the typical spectral data for flavones and bromo-aromatic compounds.

Spectroscopic Technique	Expected Characteristics	Reference(s)
^1H NMR	Signals for aromatic protons are expected in the downfield region (δ 7.0-8.5 ppm). The proton at the C3 position of the flavone ring typically appears as a singlet.	[5] [6]
^{13}C NMR	Aromatic carbons will resonate in the δ 110-160 ppm range. The carbonyl carbon (C4) is expected to be significantly downfield (>170 ppm). The carbon attached to the bromine atom will show a characteristic chemical shift influenced by the heavy atom effect.	[7] [8] [9]
Infrared (IR) Spectroscopy	A strong absorption band for the carbonyl (C=O) group is expected around 1630-1650 cm^{-1} . Bands corresponding to C-C aromatic stretching will be observed in the 1400-1600 cm^{-1} region. A C-Br stretching vibration is expected at lower wavenumbers.	[10] [11]
Mass Spectrometry (MS)	The mass spectrum will show a characteristic isotopic pattern for a molecule containing one bromine atom, with two peaks of nearly equal intensity separated by 2 m/z units for the molecular ion $[\text{M}]^+$ and $[\text{M}+2]^+$.	

Experimental Protocols

Detailed methodologies for the synthesis of **4'-Bromoflavone** and for key experiments demonstrating its biological activity are provided below.

Synthesis of 4'-Bromoflavone

The synthesis of **4'-Bromoflavone** is typically achieved through a two-step process involving the Claisen-Schmidt condensation to form a 2'-hydroxychalcone intermediate, followed by oxidative cyclization.

Step 1: Synthesis of 2'-Hydroxy-4-bromochalcone

This protocol is based on the Claisen-Schmidt condensation of 2'-hydroxyacetophenone and 4-bromobenzaldehyde.^{[12][13]}

- Materials: 2'-Hydroxyacetophenone, 4-bromobenzaldehyde, ethanol, and aqueous sodium hydroxide (NaOH) solution (e.g., 40%).
- Procedure:
 - Dissolve 2'-hydroxyacetophenone (1 equivalent) and 4-bromobenzaldehyde (1 equivalent) in ethanol in a round-bottom flask.
 - Cool the mixture in an ice bath.
 - Slowly add a chilled aqueous solution of sodium hydroxide with constant stirring.
 - Continue stirring the reaction mixture in the ice bath for several hours until the reaction is complete (monitored by Thin Layer Chromatography).
 - Pour the reaction mixture into cold dilute hydrochloric acid to neutralize the excess NaOH and precipitate the product.
 - Filter the resulting solid, wash thoroughly with cold water until the filtrate is neutral, and dry the crude 2'-hydroxy-4-bromochalcone.

- Recrystallize the crude product from a suitable solvent like ethanol to obtain the purified chalcone.

Step 2: Oxidative Cyclization to **4'-Bromoflavone**

This protocol describes the conversion of the 2'-hydroxychalcone intermediate to the final flavone product.^[1]

- Materials: 2'-Hydroxy-4-bromochalcone, iodine, and Dimethyl Sulfoxide (DMSO).
- Procedure:
 - Dissolve the purified 2'-hydroxy-4-bromochalcone in DMSO.
 - Add a catalytic amount of iodine to the solution.
 - Heat the reaction mixture at a suitable temperature (e.g., 100-120 °C) and stir for several hours, monitoring the reaction progress by TLC.
 - After completion, cool the reaction mixture to room temperature and pour it into a solution of sodium thiosulfate to quench the excess iodine.
 - The precipitated solid is filtered, washed with water, and dried.
 - The crude **4'-Bromoflavone** can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water).

Quinone Reductase (NQO1) Induction Assay in Hepa 1c1c7 Cells

This assay measures the ability of **4'-Bromoflavone** to induce the activity of the phase II enzyme NAD(P)H:quinone oxidoreductase 1 (NQO1).^{[14][15][16]}

- Cell Culture: Murine hepatoma (Hepa 1c1c7) cells are cultured in a suitable medium (e.g., DMEM) supplemented with fetal bovine serum and antibiotics, and maintained in a humidified incubator at 37 °C with 5% CO₂.
- Treatment:

- Seed the Hepa 1c1c7 cells in 96-well plates and allow them to attach overnight.
- Treat the cells with various concentrations of **4'-Bromoflavone** (dissolved in DMSO and diluted in culture medium) for 24-48 hours. A vehicle control (DMSO) should be included.
- Assay Procedure:
 - After the treatment period, lyse the cells.
 - The NQO1 activity in the cell lysate is determined by measuring the dicoumarol-sensitive reduction of a suitable substrate (e.g., menadione) coupled with the reduction of a tetrazolium dye (e.g., WST-1 or MTT) which produces a colored formazan product.
 - The absorbance of the formazan product is measured spectrophotometrically at the appropriate wavelength (e.g., 440 nm for WST-1).
 - The NQO1 activity is calculated based on the difference in absorbance between samples with and without the NQO1 inhibitor, dicoumarol, and is typically normalized to the total protein concentration in the cell lysate.

Cytochrome P450 1A1 (CYP1A1) Inhibition Assay (EROD Assay)

This assay determines the inhibitory effect of **4'-Bromoflavone** on the activity of the phase I enzyme CYP1A1, using the ethoxyresorufin-O-deethylase (EROD) activity as a marker.[\[4\]](#)[\[17\]](#)[\[18\]](#)

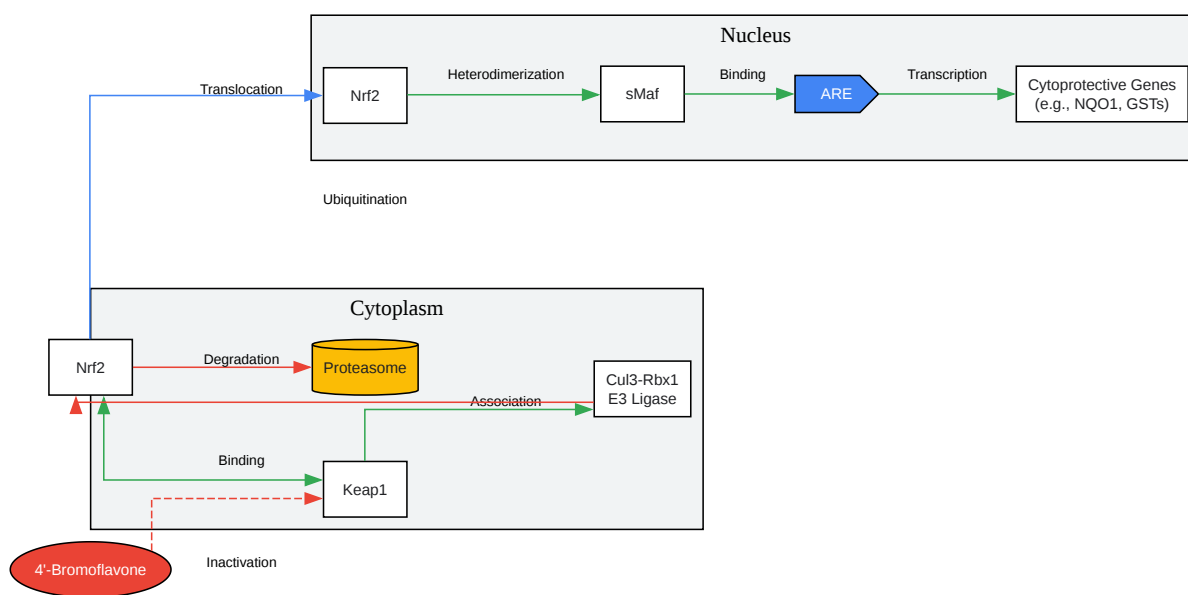
- Enzyme Source: Human liver microsomes or recombinant CYP1A1 enzymes.
- Reagents: 7-Ethoxyresorufin (substrate), resorufin (standard), NADPH (cofactor), and a suitable buffer (e.g., potassium phosphate buffer, pH 7.4).
- Procedure:
 - Pre-incubate the enzyme source with various concentrations of **4'-Bromoflavone** (or a vehicle control) in the buffer for a short period at 37 °C.
 - Initiate the enzymatic reaction by adding 7-ethoxyresorufin and NADPH.

- Allow the reaction to proceed for a specific time at 37 °C.
- Stop the reaction by adding a suitable solvent (e.g., acetonitrile).
- The product of the reaction, resorufin, is fluorescent. Measure the fluorescence intensity using a microplate reader with appropriate excitation and emission wavelengths.
- The percentage of CYP1A1 inhibition is calculated by comparing the rate of resorufin formation in the presence of **4'-Bromoflavone** to that of the vehicle control. An IC₅₀ value can be determined from the dose-response curve.

Signaling Pathway and Mechanism of Action

4'-Bromoflavone exerts its chemopreventive effects primarily through the activation of the Nrf2-Keap1-ARE signaling pathway.^[1] This pathway is a critical cellular defense mechanism against oxidative and electrophilic stress.

Under basal conditions, the transcription factor Nrf2 (Nuclear factor erythroid 2-related factor 2) is sequestered in the cytoplasm by its repressor protein, Keap1 (Kelch-like ECH-associated protein 1), which facilitates its ubiquitination and subsequent proteasomal degradation.^{[19][20]} Electrophiles and reactive oxygen species can modify cysteine residues on Keap1, leading to a conformational change that disrupts the Keap1-Nrf2 interaction. This allows Nrf2 to translocate to the nucleus, where it heterodimerizes with small Maf proteins and binds to the Antioxidant Response Element (ARE) in the promoter regions of numerous target genes.^{[21][22]} This binding initiates the transcription of a battery of cytoprotective genes, including phase II detoxification enzymes like NQO1 and glutathione S-transferases (GSTs), as well as antioxidant proteins.^[19] **4'-Bromoflavone**, as an activator of this pathway, promotes the induction of these protective enzymes, thereby enhancing the cell's capacity to neutralize carcinogens and other harmful xenobiotics.



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Caption: Activation of the Nrf2-Keap1-ARE signaling pathway by **4'-Bromoflavone**.

Conclusion

4'-Bromoflavone is a well-characterized synthetic flavonoid with significant potential in chemoprevention and as a tool for studying cellular defense mechanisms. Its defined physicochemical properties, coupled with its potent ability to induce phase II detoxification enzymes via the Nrf2-Keap1-ARE signaling pathway, make it a valuable compound for researchers in pharmacology, toxicology, and drug development. The detailed experimental protocols provided in this guide offer a practical resource for the synthesis and biological evaluation of **4'-Bromoflavone** and related compounds. Further investigation into its in vivo efficacy and safety profile will be crucial for its potential translation into clinical applications.

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